n',n'-Diphenylacetohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

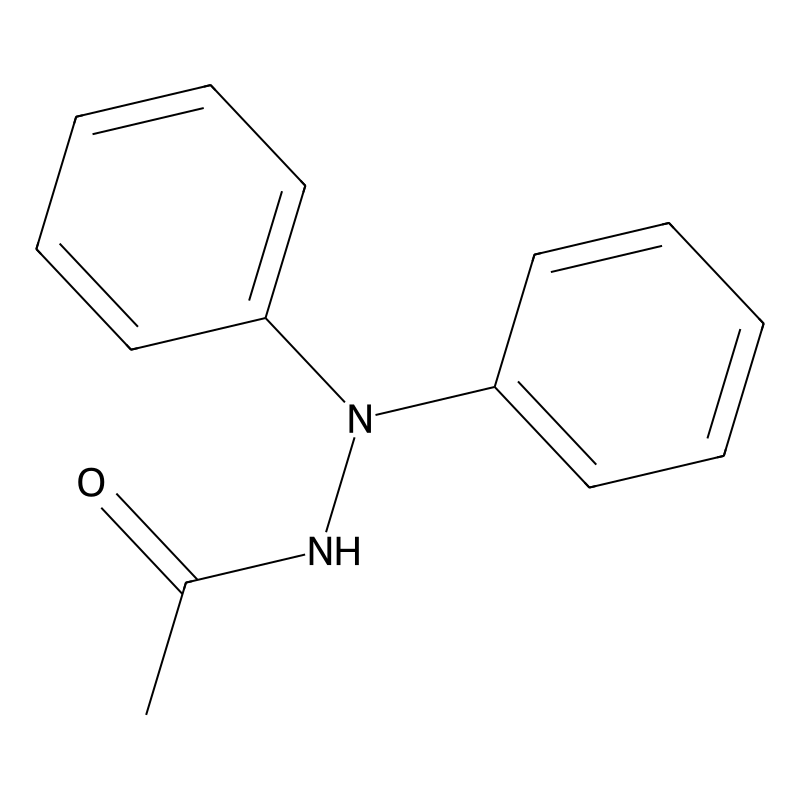

N',N'-Diphenylacetohydrazide is an organic compound characterized by the presence of two phenyl groups attached to a central acetohydrazide moiety. Its chemical structure can be represented as CHNO, with a molecular weight of approximately 240.31 g/mol. The compound is synthesized from the reaction of diphenylhydrazine and acetyl chloride, resulting in a hydrazide functional group that imparts unique chemical properties. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals, particularly for its biological activity.

- Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

- Acylation Reactions: The hydrazide group can undergo acylation to form amides, expanding its utility in synthetic chemistry.

- Reduction Reactions: Under suitable conditions, N',N'-Diphenylacetohydrazide can be reduced to corresponding amines, which may exhibit different biological activities.

Research indicates that N',N'-Diphenylacetohydrazide exhibits significant biological activity, particularly as an antiviral agent. Studies have shown that derivatives of this compound can inhibit the entry of viruses like the Ebola virus into host cells, demonstrating potential therapeutic applications in virology . Additionally, some derivatives have shown anti-inflammatory properties and may act as inhibitors for various enzymes, making them candidates for further pharmacological investigations .

The synthesis of N',N'-Diphenylacetohydrazide typically involves the following steps:

- Preparation of Diphenylhydrazine: This is done by reacting phenylhydrazine with an appropriate carbonyl compound.

- Reaction with Acetyl Chloride: Diphenylhydrazine is then reacted with acetyl chloride in a solvent such as dichloromethane or acetone, often in the presence of a base like triethylamine to facilitate the reaction.

- Purification: The resulting product is purified through recrystallization or chromatography to obtain pure N',N'-Diphenylacetohydrazide.

N',N'-Diphenylacetohydrazide finds applications across various fields:

- Pharmaceutical Industry: It serves as a synthetic intermediate for developing antiviral and anti-inflammatory drugs.

- Agricultural Chemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Studies on N',N'-Diphenylacetohydrazide have focused on its interactions with biological targets, particularly enzymes and viral proteins. For instance, research has demonstrated that certain derivatives can selectively inhibit viral entry mechanisms, suggesting that modifications to the hydrazide structure can enhance efficacy against specific pathogens . Additionally, interaction studies with tyrosinase indicate potential applications in skin lightening agents due to their inhibitory effects on melanin production .

Several compounds share structural similarities with N',N'-Diphenylacetohydrazide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N',N'-Diethylacetohydrazide | Ethyl groups instead of phenyl groups | Exhibits different solubility and reactivity |

| N',N'-Dimethylacetohydrazide | Methyl groups instead of phenyl groups | Often used as a solvent; less biologically active |

| N',N'-Phenylacetohydrazide | Single phenyl group | More potent antiviral activity compared to diphenyl derivative |

The uniqueness of N',N'-Diphenylacetohydrazide lies in its dual phenyl substitution, which enhances its interaction with biological targets compared to other derivatives.